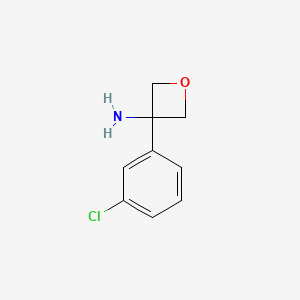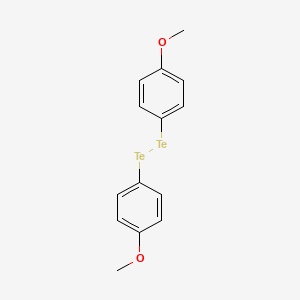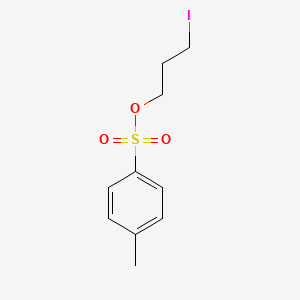
1,1-Diallyl-3-(3,4-dichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diallyl-3-(3,4-dichlorophenyl)urea is a chemical compound with the molecular formula C13H14Cl2N2O It is known for its unique structure, which includes two allyl groups and a dichlorophenyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diallyl-3-(3,4-dichlorophenyl)urea typically involves the reaction of 3,4-dichloroaniline with diallyl carbonate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired urea derivative. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,1-Diallyl-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
科学的研究の応用
1,1-Diallyl-3-(3,4-dichlorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and polymers with specific properties.
作用機序
The mechanism of action of 1,1-Diallyl-3-(3,4-dichlorophenyl)urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichlorophenyl group can enhance binding affinity to certain targets, while the allyl groups may facilitate interactions with other molecules.
類似化合物との比較
Similar Compounds
- 1,1-Diallyl-3-(2,4-dichlorophenyl)urea
- 1,1-Diallyl-3-(2,3-dichlorophenyl)urea
- 1,1-Diallyl-3-(2,6-dichlorophenyl)urea
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
Uniqueness
1,1-Diallyl-3-(3,4-dichlorophenyl)urea is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of two allyl groups also provides additional sites for chemical modification, making it a versatile compound for various applications.
特性
CAS番号 |
52696-84-1 |
|---|---|
分子式 |
C13H14Cl2N2O |
分子量 |
285.17 g/mol |
IUPAC名 |
3-(3,4-dichlorophenyl)-1,1-bis(prop-2-enyl)urea |
InChI |
InChI=1S/C13H14Cl2N2O/c1-3-7-17(8-4-2)13(18)16-10-5-6-11(14)12(15)9-10/h3-6,9H,1-2,7-8H2,(H,16,18) |
InChIキー |
VTKYMMZQVMZTOU-UHFFFAOYSA-N |
正規SMILES |
C=CCN(CC=C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide](/img/structure/B11948323.png)










![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948395.png)


